molecular formula C21H14ClNO2S2 B11082647 (5Z)-3-benzyl-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-4-thioxo-1,3-thiazolidin-2-one

(5Z)-3-benzyl-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-4-thioxo-1,3-thiazolidin-2-one

Cat. No.: B11082647
M. Wt: 411.9 g/mol
InChI Key: GSLMWNIFRMCNKX-UNOMPAQXSA-N
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Description

(5Z)-3-benzyl-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-4-thioxo-1,3-thiazolidin-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a furan ring, and a chlorophenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-benzyl-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-4-thioxo-1,3-thiazolidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazolidinone Ring: This step involves the reaction of a thiourea derivative with a suitable α-haloketone to form the thiazolidinone ring.

    Introduction of the Furan Ring: The furan ring is introduced through a condensation reaction with a furan aldehyde derivative.

    Addition of the Chlorophenyl Group: The chlorophenyl group is added via a nucleophilic substitution reaction using a chlorophenyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-benzyl-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-4-thioxo-1,3-thiazolidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the thioxo group to a thiol or thioether.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Ammonia, primary or secondary amines, thiols, and polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, thioethers.

    Substitution: Amino derivatives, thio derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5Z)-3-benzyl-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-4-thioxo-1,3-thiazolidin-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to inhibition or activation of specific biological processes.

    Pathways Involved: It may affect signaling pathways such as the PI3K/Akt, MAPK, and NF-κB pathways, which are involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-3-benzyl-5-{[5-(2-bromophenyl)furan-2-yl]methylidene}-4-thioxo-1,3-thiazolidin-2-one
  • (5Z)-3-benzyl-5-{[5-(2-fluorophenyl)furan-2-yl]methylidene}-4-thioxo-1,3-thiazolidin-2-one
  • (5Z)-3-benzyl-5-{[5-(2-methylphenyl)furan-2-yl]methylidene}-4-thioxo-1,3-thiazolidin-2-one

Uniqueness

The uniqueness of (5Z)-3-benzyl-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-4-thioxo-1,3-thiazolidin-2-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorophenyl group, in particular, may enhance its antimicrobial and anticancer properties compared to similar compounds with different substituents.

Properties

Molecular Formula

C21H14ClNO2S2

Molecular Weight

411.9 g/mol

IUPAC Name

(5Z)-3-benzyl-5-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one

InChI

InChI=1S/C21H14ClNO2S2/c22-17-9-5-4-8-16(17)18-11-10-15(25-18)12-19-20(26)23(21(24)27-19)13-14-6-2-1-3-7-14/h1-12H,13H2/b19-12-

InChI Key

GSLMWNIFRMCNKX-UNOMPAQXSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN2C(=S)/C(=C/C3=CC=C(O3)C4=CC=CC=C4Cl)/SC2=O

Canonical SMILES

C1=CC=C(C=C1)CN2C(=S)C(=CC3=CC=C(O3)C4=CC=CC=C4Cl)SC2=O

Origin of Product

United States

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